molecular formula C16H13N3O6S B2390616 N-(2-methyl-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide CAS No. 899756-92-4

N-(2-methyl-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Cat. No.: B2390616
CAS No.: 899756-92-4
M. Wt: 375.36
InChI Key: VNKZTDHKEGYRIH-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a complex organic compound with a unique structure that includes a benzo[d]isothiazol-2(3H)-yl core

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

The synthesis of N-(2-methyl-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves multiple steps. The starting materials often include benzo[d]isothiazol-3-one and 2-methyl-4-nitroaniline. The reaction conditions usually require the presence of a strong base and an appropriate solvent. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the nitro group makes it susceptible to oxidation reactions.

    Reduction: The nitro group can also be reduced to an amine under suitable conditions.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group and the benzo[d]isothiazol-2(3H)-yl core play crucial roles in its activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other benzo[d]isothiazol-2(3H)-yl derivatives and nitro-substituted aromatic compounds. Compared to these, N-(2-methyl-4-nitrophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both nitro and acetamide groups. This uniqueness can result in distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S/c1-10-8-11(19(22)23)6-7-13(10)17-15(20)9-18-16(21)12-4-2-3-5-14(12)26(18,24)25/h2-8H,9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKZTDHKEGYRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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